molecular formula C18H14F5N3O2S B4827691 4-ethyl-N-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]benzenesulfonamide

4-ethyl-N-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]benzenesulfonamide

Cat. No.: B4827691
M. Wt: 431.4 g/mol
InChI Key: QXXBQPULAMRGDX-UHFFFAOYSA-N
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Description

4-ethyl-N-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]benzenesulfonamide is an organic compound with the molecular formula C18H14F5N3O2S. It is a derivative of benzenesulfonamide, featuring a pyrazole ring substituted with a pentafluorobenzyl group and an ethyl group on the benzene ring.

Preparation Methods

The synthesis of 4-ethyl-N-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]benzenesulfonamide typically involves multiple steps. One common synthetic route starts with the preparation of the pyrazole ring, followed by the introduction of the pentafluorobenzyl group. The final step involves the sulfonation of the benzene ring with an ethyl group. The reaction conditions often require the use of strong acids or bases, and the process may involve heating and the use of solvents such as dichloromethane or ethanol .

Chemical Reactions Analysis

4-ethyl-N-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]benzenesulfonamide can undergo various chemical reactions, including:

Scientific Research Applications

4-ethyl-N-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-ethyl-N-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]benzenesulfonamide involves its interaction with specific molecular targets, such as carbonic anhydrase IX. By binding to the active site of the enzyme, the compound inhibits its activity, leading to a decrease in the enzyme’s ability to regulate pH in tumor cells. This inhibition can result in reduced tumor growth and proliferation .

Comparison with Similar Compounds

Similar compounds to 4-ethyl-N-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]benzenesulfonamide include other benzenesulfonamide derivatives with different substituents on the pyrazole ring or benzene ring. These compounds may have varying degrees of efficacy and selectivity in their biological activities. For example, derivatives with different halogen substitutions or alkyl groups may exhibit different inhibitory effects on enzymes or other molecular targets .

Properties

IUPAC Name

4-ethyl-N-[1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazol-3-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F5N3O2S/c1-2-10-3-5-11(6-4-10)29(27,28)25-13-7-8-26(24-13)9-12-14(19)16(21)18(23)17(22)15(12)20/h3-8H,2,9H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXXBQPULAMRGDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC2=NN(C=C2)CC3=C(C(=C(C(=C3F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F5N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.